molecular formula C18H27N B078399 6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine CAS No. 10594-03-3

6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine

Cat. No.: B078399
CAS No.: 10594-03-3
M. Wt: 257.4 g/mol
InChI Key: FNUATPIDZQSFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine: is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is characterized by its octahydro structure, which means it has been hydrogenated to add eight hydrogen atoms, and a pentyl group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Phenanthridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenanthridone derivatives.

    Reduction: Fully hydrogenated phenanthridine derivatives.

    Substitution: Halogenated phenanthridine derivatives.

Scientific Research Applications

Chemistry: Phenanthridine derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: These compounds are used as DNA-binding fluorescent dyes, which are essential in molecular biology for staining and visualizing nucleic acids.

Medicine: Phenanthridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit cell proliferation .

Industry: In the industrial sector, these compounds are used in the production of dyes and pigments.

Mechanism of Action

The primary mechanism of action for phenanthridine derivatives involves intercalation into DNA. This process disrupts the normal function of DNA by inserting between the base pairs, which can inhibit DNA replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.

Comparison with Similar Compounds

    Acridine: Another nitrogen-containing heterocyclic compound used as a DNA-binding dye.

    Quinoline: A heterocyclic aromatic organic compound with similar applications in dye production and pharmaceuticals.

    Isoquinoline: An isomer of quinoline with similar chemical properties and applications.

Uniqueness: 6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific hydrogenation and pentyl substitution, which can influence its chemical reactivity and biological activity compared to other phenanthridine derivatives.

Properties

CAS No.

10594-03-3

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine

InChI

InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3

InChI Key

FNUATPIDZQSFPD-UHFFFAOYSA-N

SMILES

CCCCCC1=C2CCCCC2=C3CCCCC3=N1

Canonical SMILES

CCCCCC1=C2CCCCC2=C3CCCCC3=N1

10594-03-3

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.